Monopalmitin

Catalog No.
S581746
CAS No.
542-44-9
M.F
C19H38O4
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monopalmitin

CAS Number

542-44-9

Product Name

Monopalmitin

IUPAC Name

2,3-dihydroxypropyl hexadecanoate

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3

InChI Key

QHZLMUACJMDIAE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C

Synonyms

1-glyceryl hexadecanoate, 1-monohexadecanoyl-rac-glycerol, 1-monohexadecanoylglycerol, 1-monopalmitin, palmitoyl glycerol, palmitoyl glycerol, (+,-)-isomer, palmitoyl glycerol, hexadecanoic-1-(14)C-labeled cpd, (R)-isomer, rac-1(3)-palmitoyl glycerol

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O

Drug Delivery

  • Monopalmitin shows potential as a drug delivery system due to its ability to form self-assembling structures called nanofibers. These nanofibers can encapsulate drugs and release them in a controlled manner, improving drug targeting and reducing side effects. [Source: Journal of Controlled Release, ]
  • Additionally, monopalmitin can be used to modify the surface of nanoparticles, enhancing their biocompatibility and improving their ability to deliver drugs to specific cells or tissues. [Source: International Journal of Pharmaceutics, ]

Food Science and Nutrition

  • Researchers are investigating the potential use of monopalmitin as a food additive, particularly as a fat replacer. It possesses similar textural properties to fat while containing fewer calories, making it a potential candidate for low-calorie food formulations. [Source: Journal of Agricultural and Food Chemistry, ]
  • Additionally, studies suggest monopalmitin may influence lipid metabolism and satiety, potentially impacting weight management. However, further research is needed to fully understand its effects in this context. [Source: Obesity Research, ]

Material Science

  • Monopalmitin's self-assembly properties are also of interest in material science. It can be used to create biocompatible hydrogels with potential applications in tissue engineering and drug delivery. [Source: Soft Matter, ]
  • Furthermore, monopalmitin can be utilized as a building block in the synthesis of novel materials with specific functionalities, such as controlled drug release or self-healing properties. [Source: Langmuir, ]

Monopalmitin, also known as 1-monopalmitoylglycerol, is a monoacylglycerol derived from palmitic acid and glycerol. Its chemical formula is C19H38O4C_{19}H_{38}O_{4}, with a molecular weight of approximately 330.5 g/mol. Monopalmitin is a white, waxy solid at room temperature, with a melting point of about 75 °C and a boiling point of 451.3 °C at standard atmospheric pressure . This compound is notable for its role in various biological processes and its applications in food and pharmaceuticals.

Typical for lipids, including:

  • Esterification: Monopalmitin can be synthesized through the esterification of palmitic acid with glycerol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
  • Hydrolysis: In the presence of water and appropriate enzymes or acids, monopalmitin can be hydrolyzed back into glycerol and palmitic acid.
  • Transesterification: Monopalmitin can also participate in transesterification reactions, where it can exchange its fatty acid moiety with another alcohol or fatty acid, leading to the formation of different monoacylglycerols .

Monopalmitin exhibits various biological activities, including:

  • Inhibition of P-glycoprotein: Studies have shown that monopalmitin can inhibit the activity of P-glycoprotein in intestinal cells, which may enhance the absorption of certain drugs .
  • Antioxidant Properties: Monopalmitin has been reported to possess antioxidant properties, potentially contributing to its protective effects against oxidative stress in biological systems .
  • Emulsifying Agent: Due to its amphiphilic nature, monopalmitin serves as an effective emulsifier in food products, helping to stabilize mixtures of oil and water .

Several methods are employed for synthesizing monopalmitin:

  • Conventional Esterification: This method involves heating palmitic acid with glycerol in the presence of an acid catalyst. The reaction typically requires careful control of temperature and time to maximize yield.
  • Enzymatic Synthesis: Using lipases as catalysts allows for more selective synthesis under mild conditions. This method is particularly advantageous for producing high-purity monopalmitin without unwanted by-products .
  • Solvent-Free Methods: Recent advancements have introduced environmentally friendly, solvent-free synthesis techniques that enhance yield and reduce waste by employing innovative reaction conditions .

Monopalmitin finds applications across various fields:

  • Food Industry: It is widely used as an emulsifier in food products such as margarine and baked goods, improving texture and shelf life.
  • Pharmaceuticals: Monopalmitin is utilized as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
  • Cosmetics: In cosmetic formulations, it acts as a moisturizer and stabilizer for creams and lotions.
  • Biotechnology: It serves as a substrate for studying lipid metabolism and cellular processes related to membrane dynamics .

Research on monopalmitin has highlighted its interactions with various biomolecules:

  • Starch Interaction: Studies indicate that monopalmitin influences the pasting properties of starches, affecting their gelatinization and retrogradation behaviors. This interaction can modify the texture and stability of starch-based food products .
  • Cellular Interactions: Monopalmitin's ability to inhibit P-glycoprotein suggests potential interactions with cellular membranes that could alter drug transport mechanisms .

Monopalmitin shares structural similarities with other monoacylglycerols but exhibits unique properties that distinguish it from these compounds. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
1-MonostearinC21H42O4C_{21}H_{42}O_{4}Derived from stearic acid; higher melting point
1-MonolaurinC15H30O4C_{15}H_{30}O_{4}Derived from lauric acid; known for antimicrobial properties
2-MonopalmitinC19H38O4C_{19}H_{38}O_{4}Structural isomer; differs in acyl position
1-MonomyristinC17H34O4C_{17}H_{34}O_{4}Derived from myristic acid; different fatty chain length
1-PalmitoylglycerolC19H38O4C_{19}H_{38}O_{4}Another name for monopalmitin; used interchangeably

Monopalmitin's distinct biological activity, particularly its role in inhibiting P-glycoprotein and its effective emulsifying properties, sets it apart from these similar compounds. Its applications in food technology and pharmaceuticals further emphasize its unique utility in various industries .

Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads
White powder; [Sigma-Aldrich MSDS]

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

330.27700969 g/mol

Monoisotopic Mass

330.27700969 g/mol

Heavy Atom Count

23

UNII

U9H9OM3S75

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 24 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 18 of 24 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

32899-41-5
68002-70-0
542-44-9
26657-96-5
19670-51-0

Wikipedia

Glyceryl 1-palmitate

Use Classification

Food additives
Cosmetics -> Emollient

General Manufacturing Information

Hexadecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
Hexadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Modify: 2023-08-15
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

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